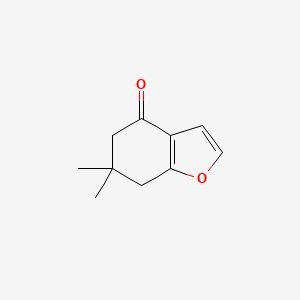

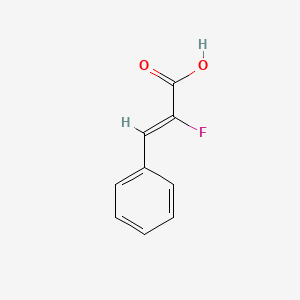

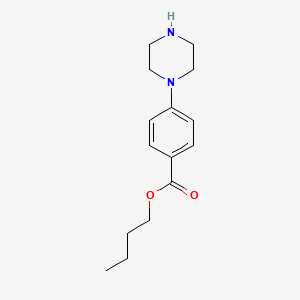

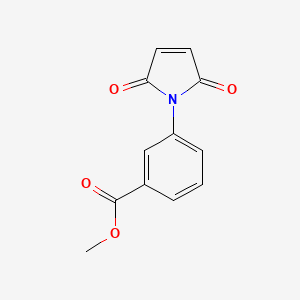

![molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3](/img/structure/B1332785.png)

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been reported . The reaction between tryptamine and naproxen resulted in a high yield of the compound . Another study reported the synthesis of 2-(1H-Indol-3-yl)acetohydrazide through a reaction between 2-(1H-Indol-3-yl)acetic acid and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For instance, the structure of 2-(1H-Indol-3-yl)acetohydrazide was determined using 1H and 13C-NMR, UV, IR, and mass spectral data . The crystal structures of similar compounds have also been determined .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(1H-Indol-3-yl)acetic acid with hydrazine monohydrate in methanol formed 2-(1H-Indol-3-yl)acetohydrazide . Another study reported the reaction between tryptamine and naproxen to form N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1H-Indol-3-yl)acetohydrazide has a molecular weight of 189.21 g/mol . Its molecular formula is C10H11N3O .

Applications De Recherche Scientifique

Antidiabetic Activity

Research has shown that indole derivatives can have antidiabetic properties, contributing to the management and treatment of diabetes.

Each of these applications represents a unique field where the compound “[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine” could potentially be applied, based on the general activities of indole derivatives . Further research and experimentation would be necessary to confirm specific uses within these fields.

Mécanisme D'action

The mechanism of action of similar compounds has been explored. For instance, 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives have been found to inhibit RSV replication in vitro . One derivative worked as an inhibitor of membrane fusion, while another functioned at the stage of RSV genome replication/transcription .

Safety and Hazards

The safety and hazards of similar compounds have been discussed. For instance, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Orientations Futures

Future research could focus on synthesizing a hybrid molecule that combines tryptamine and naproxen to combine their diverse pharmacological properties . Further structural modification and optimization of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives are needed to obtain drug candidates with effective anti-RSV activities in vivo .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSRWDGSJARLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365779 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine | |

CAS RN |

356092-30-3 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

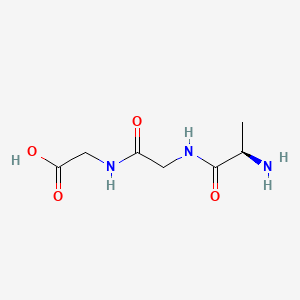

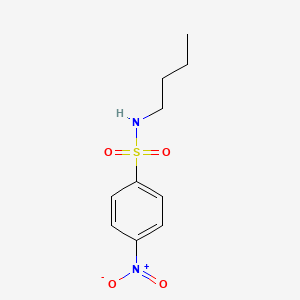

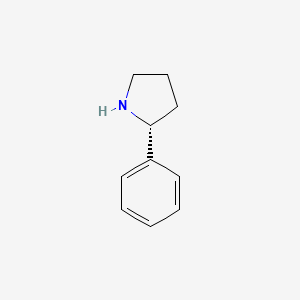

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)